molecular formula C7H15N B13318458 2-Methyl-2-(propan-2-yl)azetidine

2-Methyl-2-(propan-2-yl)azetidine

Cat. No.: B13318458
M. Wt: 113.20 g/mol
InChI Key: ABTWZBWPYMCZGA-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a methyl group and an isopropyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propan-2-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aza-Michael addition and aza Paternò–Büchi reactions are scaled up with careful control of temperature, pressure, and reagent concentrations to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propan-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-2-(propan-2-yl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives have been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse effects.

Comparison with Similar Compounds

2-Methyl-2-(propan-2-yl)azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-2-propan-2-ylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7(3)4-5-8-7/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTWZBWPYMCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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